4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is an organic compound characterized by its indole structure, featuring two methyl groups at the 4 and 6 positions and a carboxylic acid functional group at the 2 position. Its molecular formula is , with a molecular weight of approximately 191.23 g/mol. The compound is classified under the indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry.
4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid exhibits a range of biological activities:
These biological activities underscore the importance of this compound in pharmaceutical research.
Several methods exist for synthesizing 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid:
These synthetic routes allow for the modification of the compound to enhance its properties or yield derivatives with distinct biological activities.
4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has several applications:
These applications highlight its significance in both industrial and academic settings.
Interaction studies involving 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid typically focus on its binding affinity with various biological targets:
These studies are crucial for understanding how this compound might function in therapeutic contexts.
Several compounds share structural similarities with 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4,5-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid | 137702133 | Methyl groups at positions 4 and 5 |
| 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid | 1544583110 | Methyl groups at positions 4 and 7 |
| 4-Methylindole | 95-69-2 | Simple methyl substitution on the indole ring |
| Indole-2-carboxylic acid | 90-12-0 | Basic structure without additional methyl groups |
The uniqueness of 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid lies in its specific methyl substitutions (at positions 4 and 6) combined with a carboxylic acid group. This configuration may impart distinct biological activities compared to other similar compounds that have different substitution patterns or functional groups.